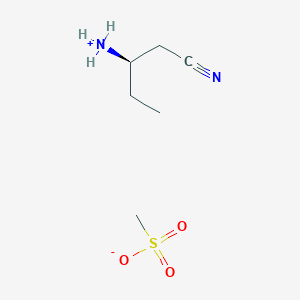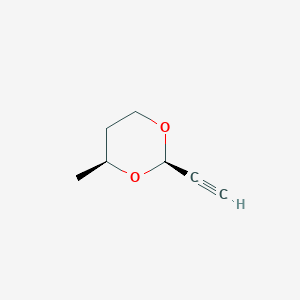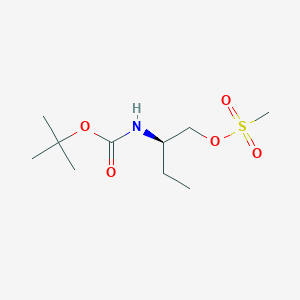
2-(4-Chlorophenyl)-3-nitropropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-3-nitropropan-1-amine, also known as 4-Chloroamphetamine (4-CA), is a chemical compound that belongs to the amphetamine class of drugs. It is a psychoactive substance that has been used for both medicinal and recreational purposes. 4-CA has been found to have potential therapeutic benefits in treating certain medical conditions.
Mécanisme D'action
The mechanism of action of 4-CA involves the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, appetite, and other physiological functions. 4-CA works by increasing the release of these neurotransmitters, which can have a positive effect on mood and appetite.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CA include increased release of serotonin, dopamine, and norepinephrine in the brain. This can lead to improved mood, increased energy, and decreased appetite. However, 4-CA can also have negative effects on the cardiovascular system, including increased heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-CA in lab experiments is its ability to increase the release of neurotransmitters in the brain. This can be useful in studying the effects of these neurotransmitters on various physiological functions. However, 4-CA can also have negative effects on the cardiovascular system, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-CA. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in treating depression and other mood disorders. Further research is needed to fully understand the therapeutic potential of 4-CA and its effects on the body.
Méthodes De Synthèse
The synthesis of 4-CA involves the reaction of 4-chlorobenzaldehyde with nitroethane in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then converted to the amine using a reducing agent such as sodium borohydride. The final product is purified using chromatography techniques.
Applications De Recherche Scientifique
4-CA has been studied for its potential therapeutic benefits in treating certain medical conditions such as depression and obesity. It has been found to increase the release of serotonin and dopamine in the brain, which can have a positive effect on mood and appetite. 4-CA has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
149172-64-5 |
|---|---|
Nom du produit |
2-(4-Chlorophenyl)-3-nitropropan-1-amine |
Formule moléculaire |
C9H11ClN2O2 |
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-3-nitropropan-1-amine |
InChI |
InChI=1S/C9H11ClN2O2/c10-9-3-1-7(2-4-9)8(5-11)6-12(13)14/h1-4,8H,5-6,11H2 |
Clé InChI |
UCHLASNXBCEDCG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(CN)C[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC(=CC=C1C(CN)C[N+](=O)[O-])Cl |
Synonymes |
3-amino-2-(4-chlorophenyl)nitropropane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)
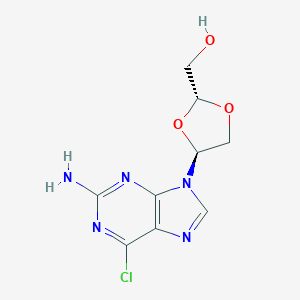
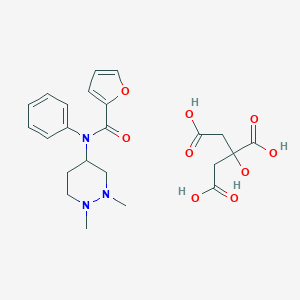
![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B134228.png)

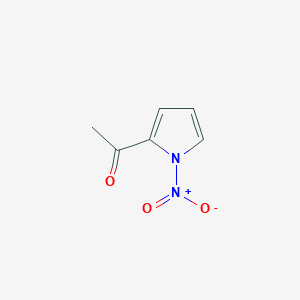

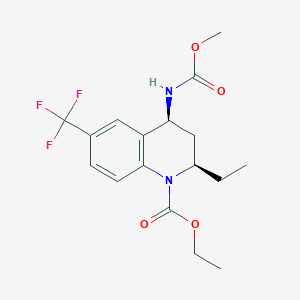
![3-[4-(Trifluoromethyl)anilino]pentanamide](/img/structure/B134244.png)
